molecular formula C24H26N2O4 B1665926 Azatadine maleate CAS No. 3978-86-7

Azatadine maleate

Cat. No. B1665926
CAS RN: 3978-86-7
M. Wt: 406.5 g/mol
InChI Key: KGCJWSUJYBJBBW-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azatadine maleate is an H1 receptor antagonist used to treat perennial and allergic rhinitis as well as eustachian tube congestion . It is a potent, long-acting antihistaminic with antiserotonin activity .


Synthesis Analysis

This compound has been synthesized in two steps from (RS)-4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo [b]pyrimido [5,4-f]azepine and characterized by 1H and 13C NMR spectroscopy and by high-resolution mass spectrometry .


Molecular Structure Analysis

The molecular formula of this compound is C28H30N2O8. It has an average mass of 522.546 Da and a mono-isotopic mass of 522.200195 Da .


Chemical Reactions Analysis

Antihistamines such as azatadine appear to compete with histamine for histamine H1- receptor sites on effector cells .


Physical And Chemical Properties Analysis

This compound has a molar refractivity of 101.53 m3·mol-1. It has 2 hydrogen bond acceptors and 4 freely rotating bonds .

In Vivo

Azatadine maleate has been used in numerous studies to evaluate its potential as an antiallergic agent. It has been used in animal studies to evaluate its effects on allergic rhinitis, atopic dermatitis, and anaphylaxis. It has also been used in clinical trials to evaluate its safety and efficacy in humans.

In Vitro

Azatadine maleate has been used in numerous studies to evaluate its potential as an antiallergic agent. It has been used in cell culture studies to evaluate its effects on allergic reactions. It has also been used in enzyme inhibition studies to evaluate its ability to inhibit histamine release.

Mechanism of Action

Target of Action

Azatadine maleate primarily targets histamine H1-receptor sites on effector cells . These receptors play a crucial role in mediating the physiological effects of histamine, a compound involved in local immune responses and regulating physiological function in the gut.

Mode of Action

This compound acts as an antagonist at histamine H1-receptor sites . It competes with histamine for these receptor sites, thereby reducing the intensity of allergic reactions and tissue injury responses that involve histamine release .

Biochemical Pathways

By blocking the H1-receptor sites, this compound antagonizes the vasodilator effect of endogenously released histamine, especially in small vessels . This action mitigates the effect of histamine, which results in increased capillary permeability and edema formation .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract, with a peak absorption time of around 4 hours . It is partially metabolized in the liver, and about 50% of the drug is excreted in the urine within 5 days . The half-life of this compound is approximately 9-12 hours .

Result of Action

The antagonistic action of this compound on histamine H1-receptor sites reduces the physiological manifestations of histamine release in the nose following antigen-antibody interaction . This includes congestion related to vascular engorgement, mucosal edema, and profuse, watery secretion, as well as irritation and sneezing resulting from histamine action on afferent nerve terminals .

Biological Activity

Azatadine maleate has been shown to be an effective antiallergic agent in numerous studies. In animal studies, it has been shown to reduce allergic rhinitis, atopic dermatitis, and anaphylaxis. In clinical studies, it has been shown to reduce the symptoms of allergic rhinitis and hives.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit histamine release, reduce inflammation, and reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the production of IgE antibodies, which are responsible for the development of allergic reactions.

Advantages and Limitations for Lab Experiments

Azatadine maleate has several advantages and limitations as a research tool. It is a potent and selective H1 receptor antagonist, which makes it ideal for use in animal studies. However, it is not suitable for use in human studies due to its short half-life and potential for side effects.

Future Directions

Future research on azatadine maleate could focus on its potential for use in the treatment of other allergic conditions, such as asthma and food allergies. Additionally, research could be conducted to evaluate its potential for use in combination with other medications, such as corticosteroids. Research could also be conducted to evaluate its potential for use in the treatment of chronic conditions, such as chronic urticaria. Finally, research could be conducted to evaluate its potential for use in the treatment of pediatric allergies.

Safety and Hazards

Azatadine maleate commonly causes drowsiness, sedation, and dizziness. It is advised to avoid concurrent use of alcohol because of the potential for additive CNS depression. Prolonged exposure to sunlight or to artificial ultraviolet light should also be avoided .

Biochemical Analysis

Biochemical Properties

Azatadine maleate is an H1 receptor antagonist . It competes with histamine for histamine H1-receptor sites on effector cells . This antagonizes the pharmacological effects of histamine which are mediated through activation of H1-receptor sites, thereby reducing the intensity of allergic reactions and tissue injury response involving histamine release .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by mitigating the effect of histamine, which results in increased capillary permeability and edema formation . This leads to a reduction in the physiological manifestations of histamine release in the nose following antigen-antibody interaction, such as congestion related to vascular engorgement, mucosal edema, and profuse, watery secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an antihistamine. It competes with histamine for histamine H1-receptor sites on effector cells . This competition antagonizes the pharmacological effects of histamine, which are mediated through activation of H1-receptor sites .

Dosage Effects in Animal Models

The oral LD50 in mature rats and mice was greater than 1700 mg/kg and 600 mg/kg, respectively . This indicates that this compound has a relatively high threshold before toxic effects are observed in these animal models.

Metabolic Pathways

As an antihistamine, it’s known to interact with histamine H1-receptor sites, which play a crucial role in allergic reactions .

Transport and Distribution

This compound is readily absorbed from the gastrointestinal tract and probably crosses the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its role as an H1 receptor antagonist, it can be inferred that it interacts with H1-receptor sites which are typically located on the cell membrane .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Azatadine maleate can be achieved through a two-step process involving the reaction of Azatadine with maleic acid.", "Starting Materials": [ "Azatadine", "Maleic acid", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Azatadine is dissolved in methanol and maleic acid is dissolved in ethyl acetate. The two solutions are then mixed together and stirred at room temperature for several hours.", "Step 2: The resulting mixture is filtered and the solid product is washed with ethyl acetate. The solid is then dissolved in a solution of sodium bicarbonate and stirred for several minutes. Hydrochloric acid is added to the solution to precipitate the Azatadine maleate product. The product is then filtered and washed with water and dried." ] }

CAS RN

3978-86-7

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

InChI

InChI=1S/C20H22N2.C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KGCJWSUJYBJBBW-BTJKTKAUSA-N

Isomeric SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=C\C(=O)O)\C(=O)O

SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Other CAS RN

3978-86-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3964-81-6 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azatadine Maleate;  azatadine;  azatadine maleate;  Idulamine;  Idulian;  Juste brand of azatadine maleate;  Key brand of azatadine maleate;  Lergocil;  Optimine;  Schering brand of azatadine maleate;  Schering-Plough brand of azatadine maleate;  Zadine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azatadine maleate
Reactant of Route 2
Reactant of Route 2
Azatadine maleate
Reactant of Route 3
Azatadine maleate
Reactant of Route 4
Reactant of Route 4
Azatadine maleate
Reactant of Route 5
Azatadine maleate
Reactant of Route 6
Azatadine maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.